8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyridine ring fused with a pyrazine ring, and an additional methoxy group attached to the structure. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives exhibit significant biological activities, making it a valuable compound in the study of antimicrobial, antiviral, and antitumor agents.
Medicine: The compound’s kinase inhibitory properties make it a potential candidate for drug development, particularly in cancer therapy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be compared with other similar compounds, such as:
2,3,4,5-Tetrahydro-1H-pyrido-[4,3-b]indole: Known for its high anti-tumor activity.
1,2,3-Triazolo[1,5-a]pyrazine: Exhibits c-Met inhibition and GABA A allosteric modulating activity.
1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine: Used as SHP2 phosphatase inhibitors. The uniqueness of this compound lies in its methoxy group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
8-methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H11N3O/c1-12-6-2-3-10-8-7(6)9-4-5-11-8/h2-3,9H,4-5H2,1H3,(H,10,11) |
InChI Key |
VYHWWCLRDRLKNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1)NCCN2 |
Origin of Product |
United States |
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